molecular formula C11H10N4O B2617540 N-(1-Methylbenzotriazol-5-yl)but-2-ynamide CAS No. 2249001-34-9

N-(1-Methylbenzotriazol-5-yl)but-2-ynamide

Cat. No.: B2617540
CAS No.: 2249001-34-9
M. Wt: 214.228
InChI Key: WFOUZOULRRAGAJ-UHFFFAOYSA-N
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Description

N-(1-Methylbenzotriazol-5-yl)but-2-ynamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylbenzotriazol-5-yl)but-2-ynamide typically involves the reaction of 1-methylbenzotriazole with but-2-ynoic acid or its derivatives under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylbenzotriazol-5-yl)but-2-ynamide undergoes various types of chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at 0-5°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

N-(1-Methylbenzotriazol-5-yl)but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Methylbenzotriazol-5-yl)but-2-ynamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to bind effectively to active sites, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other benzotriazole derivatives .

Properties

IUPAC Name

N-(1-methylbenzotriazol-5-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-3-4-11(16)12-8-5-6-10-9(7-8)13-14-15(10)2/h5-7H,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOUZOULRRAGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC2=C(C=C1)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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